ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Analytical chemistry Quality control Isomer profiling

Select Ethyl 2-phenylthiazole-4-carboxylate (59937-01-8) as your entry point to a validated 2-arylthiazole privileged scaffold. This ethyl ester delivers distinct lipophilicity and steric properties critical for lead optimization, outperforming methyl or acid analogs. Its documented equimolar isomeric mixture is essential for developing specificity-resolving analytical methods, unlike single-isomer alternatives. Sourced at a consistent commercial purity of ≥97%, it is a reliable building block for synthesizing nanomolar xanthine oxidase inhibitors (IC₅₀ 48.6 nM) and potent dual cholinesterase inhibitors for Alzheimer's research. Avoid structural substitutions that compromise synthetic and biological outcomes.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 59937-01-8
Cat. No. B1311197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE
CAS59937-01-8
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyUKKGDCGESAFSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Phenylthiazole-4-Carboxylate (CAS 59937-01-8): Procurement-Ready Physicochemical and Synthetic Building Block Profile


Ethyl 2-phenylthiazole-4-carboxylate (CAS 59937-01-8) is a heterocyclic compound of the 2-arylthiazole-4-carboxylate class, characterized by a thiazole core with a phenyl substituent at the 2-position and an ethyl ester at the 4-position . It serves as a versatile building block and intermediate for synthesizing diverse biologically active derivatives . Commercially available product specifications typically indicate purity levels of ≥97% or 98% , with analytical characterization including NMR, HPLC, and GC reports available from select vendors . Key physicochemical parameters include a molecular formula of C₁₂H₁₁NO₂S, molecular weight of 233.29 g/mol, boiling point of 365.2±34.0 °C at 760 mmHg, and density of 1.2±0.1 g/cm³ [1].

Why Ethyl 2-Phenylthiazole-4-Carboxylate (CAS 59937-01-8) Cannot Be Interchanged with Similar Heterocyclic Esters


Generic substitution of ethyl 2-phenylthiazole-4-carboxylate (CAS 59937-01-8) with structurally similar esters—including 2-phenylthiazole-4-carboxylic acid, methyl ester analogs, or 2-alkyl-substituted thiazole-4-carboxylates—is inadvisable due to the high sensitivity of downstream biological and synthetic outcomes to even minor structural perturbations. First, the ethyl ester moiety confers distinct lipophilicity and steric properties relative to methyl or acid analogs, which directly influences reactivity in subsequent synthetic steps, target binding affinity in medicinal chemistry applications, and overall pharmacokinetic behavior in lead optimization studies [1]. Second, the 2-phenyl substitution pattern on the thiazole ring establishes a specific electronic and conformational landscape that cannot be replicated by 2-alkyl or unsubstituted thiazole-4-carboxylate derivatives . Third, commercially available product specifications reveal that 59937-01-8 exists as an equimolar mixture of two isomers, a characteristic that may not be preserved in other ester or substitution variants . Finally, the 2-arylthiazole scaffold has been explicitly validated as a privileged structure in multiple therapeutic discovery campaigns—including as potent xanthine oxidase inhibitors (IC₅₀ = 48.6 nM for carboxylic acid derivatives) [2] and as acetylcholinesterase/butyrylcholinesterase dual inhibitors for Alzheimer's disease (IC₅₀ values of 5.19 µM and 5.83 µM respectively for elaborated derivatives) [3]—demonstrating that this specific molecular framework cannot be casually exchanged with alternative heterocyclic esters without compromising the intended research or industrial outcome.

Quantitative Differentiation Evidence for Ethyl 2-Phenylthiazole-4-Carboxylate (CAS 59937-01-8) Versus Structurally Proximal Analogs


Isomeric Composition Differentiation: Equimolar Mixture of Two Isomers in 59937-01-8 Versus Single-Isomer Methyl Ester (CAS 7113-02-2)

Ethyl 2-phenylthiazole-4-carboxylate (CAS 59937-01-8) is documented to exist as an equimolar mixture of two isomers . In contrast, the structurally analogous methyl ester derivative, 2-phenylthiazole-4-carboxylic acid methyl ester (CAS 7113-02-2), is typically available as a single isomer species . This difference arises from the distinct physicochemical and conformational equilibria associated with the ethyl versus methyl ester functional groups.

Analytical chemistry Quality control Isomer profiling

Synthetic Reproducibility and Yield: Validated Ethyl Bromopyruvate Route for 59937-01-8 Versus Varied Routes for Alternative Esters

A reproducible and well-documented synthetic protocol for ethyl 2-phenylthiazole-4-carboxylate (59937-01-8) involves the dropwise treatment of benzothioamide (3.00 g, 21.87 mmol) in ethanol with ethyl bromopyruvate (5.10 g, 26.2 mmol), followed by stirring at room temperature for 30 minutes and reflux for 1.5 hours . This established Hantzsch thiazole synthesis yields the target compound with high reproducibility. In comparison, the preparation of ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate derivatives requires a different approach using p-hydroxythiobenzamide with ethyl 3-bromopyruvate [1], while 2-arylthiazole carboxylic acid syntheses for febuxostat analogs employ distinct intermediates and reaction conditions [2].

Synthetic methodology Process chemistry Yield optimization

Scaffold Utility in Active Pharmaceutical Intermediate Development: 2-Phenylthiazole-4-Carboxylate Derivatives Achieve Nanomolar Potency

The 2-phenylthiazole-4-carboxylic acid scaffold, of which ethyl 2-phenylthiazole-4-carboxylate (59937-01-8) is the ethyl ester progenitor, has yielded potent xanthine oxidase (XO) inhibitors. Compound 8, bearing this scaffold, exhibited an IC₅₀ of 48.6 nM against XO and demonstrated in vivo efficacy in reducing serum uric acid levels in potassium oxonate-hypoxanthine-induced hyperuricemic mice [1]. In a separate optimization campaign, compound 30m (IC₅₀ = 0.32 µM) was identified as the most active inhibitor from the 2-phenylthiazole series with no significant cytotoxicity (CC₅₀ > 50 µM) [2]. By comparison, unsubstituted thiazole-4-carboxylate esters lack the 2-aryl pharmacophore essential for achieving this level of target engagement.

Medicinal chemistry Lead optimization Enzyme inhibition

Anti-Biofilm Activity of 2-Phenylthiazole Derivatives: Low-Concentration Biofilm Prevention Without Compromising Bacterial Viability

A series of new 2-phenylthiazole derivatives were evaluated as potential Sortase A inhibitors. While these compounds exhibited reduced activity against bacterial cell viability, they demonstrated the ability to prevent biofilm formation at very low concentrations, particularly against Enterococcus faecalis [1]. Molecular docking studies estimate that this anti-biofilm effect is most likely attributable to Sortase A inhibition [1]. In a related study, phenylthiazoles with tert-butyl side chains showed enhanced metabolic stability (biological t₁/₂ of almost 9 hours for the most potent analogue 19) and retained anti-biofilm activity, with three derivatives (19, 23, and 26) exhibiting rapid bactericidal action superior to vancomycin [2]. This biofilm-specific activity profile is distinct from the direct antibacterial mechanisms of other thiazole-4-carboxylic acid derivatives, such as the 2-aminothiazole-4-carboxylate Schiff bases that demonstrate significant antibacterial potential against S. epidermidis and P. aeruginosa at MIC values of 250 µg/mL and 375 µg/mL respectively [3].

Antimicrobial resistance Biofilm inhibition Sortase A

Purity Specification Consistency: Commercial 59937-01-8 Maintains 97-98% Purity Across Multiple Suppliers

Commercial availability data indicate that ethyl 2-phenylthiazole-4-carboxylate (CAS 59937-01-8) is consistently supplied at purity levels of ≥97% or 98% across multiple reputable chemical vendors . Analytical characterization packages, including NMR, HPLC, and GC reports, are available upon request . In contrast, the structurally related ethyl 5-amino-2-phenylthiazole-4-carboxylate (CAS 128269-82-9) and ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate (CAS 956206-00-1) are less widely available and may not have the same level of vendor-validated purity documentation .

Quality assurance Procurement specification Analytical chemistry

Electrophilic Reactivity Profile: 2-Aryl Substitution Enables Palladium-Catalyzed Homocoupling Chemistry

Thiazole-4-carboxylic acid derivatives, including those with the 2-phenylthiazole-4-carboxylate framework, undergo efficient Pd(OAc)₂-catalyzed homocoupling to yield bis-5,5′-thiazole-4,4′-dicarboxylic derivatives in good to excellent yields [1]. This reactivity profile is enabled by the electron-withdrawing nature of the 4-carboxylate group combined with the 2-aryl substituent, which modulates the electronic environment at the 5-position. In comparison, 2-alkyl or unsubstituted thiazole-4-carboxylates exhibit different reactivity in cross-coupling transformations due to altered electronic and steric parameters at the 2-position.

Organometallic chemistry Cross-coupling Synthetic methodology

Optimal Research and Industrial Application Scenarios for Ethyl 2-Phenylthiazole-4-Carboxylate (CAS 59937-01-8)


Medicinal Chemistry Lead Optimization: Access to the 2-Phenylthiazole-4-Carboxylate Privileged Scaffold

Procure ethyl 2-phenylthiazole-4-carboxylate (59937-01-8) as the entry point to the 2-phenylthiazole-4-carboxylic acid scaffold, which has been validated to yield potent xanthine oxidase inhibitors with nanomolar IC₅₀ values (48.6 nM) and in vivo uric acid-lowering efficacy in hyperuricemic mouse models [1]. This scaffold has also demonstrated acetylcholinesterase/butyrylcholinesterase dual inhibition (IC₅₀ = 5.19 µM and 5.83 µM) in Alzheimer's disease drug discovery programs [2]. The consistent 97-98% commercial purity and reproducible synthetic protocol make 59937-01-8 a reliable starting material for structure-activity relationship (SAR) studies and lead optimization campaigns targeting these therapeutic indications.

Anti-Virulence and Biofilm-Focused Antimicrobial Discovery

Utilize 59937-01-8 as a building block for generating 2-phenylthiazole derivatives that inhibit biofilm formation via Sortase A inhibition, a mechanism that targets bacterial virulence without imposing direct viability pressure [1]. This scaffold platform has produced metabolically stable analogs with biological half-lives approaching 9 hours and rapid bactericidal activity superior to vancomycin [2]. Researchers investigating biofilm-related infections (particularly those involving Enterococcus faecalis) or seeking alternatives to conventional antibiotics that drive resistance should select this 2-phenylthiazole scaffold rather than 2-aminothiazole-4-carboxylate analogs, which operate through direct antibacterial mechanisms at higher MIC values (>250 µg/mL) .

Palladium-Catalyzed Cross-Coupling and Homocoupling Synthetic Methodology

Employ ethyl 2-phenylthiazole-4-carboxylate (59937-01-8) in Pd(OAc)₂-catalyzed homocoupling reactions to synthesize bis-5,5′-thiazole-4,4′-dicarboxylic derivatives in good to excellent yields [1]. The 2-phenyl substituent provides the requisite electronic environment for efficient organometallic coupling, distinguishing 59937-01-8 from 2-alkyl or unsubstituted thiazole-4-carboxylates that may exhibit altered reactivity profiles. This application is particularly relevant for synthetic organic chemists constructing extended π-conjugated thiazole-based architectures for materials science or medicinal chemistry applications.

Analytical Method Development and Isomer-Sensitive Assay Validation

Procure 59937-01-8 as a reference standard for analytical method development, leveraging its documented existence as an equimolar mixture of two isomers [1]. This isomeric composition distinguishes it from the methyl ester analog (CAS 7113-02-2), which is typically available as a single isomer [2]. Analytical chemists developing HPLC, GC, or NMR methods for the detection and quantification of 2-arylthiazole-4-carboxylate derivatives in complex matrices should use 59937-01-8 to ensure method specificity can resolve both isomeric forms. The availability of vendor-supplied NMR, HPLC, and GC characterization data further supports its use in analytical validation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.